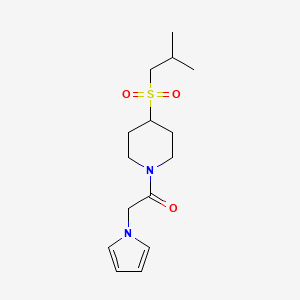

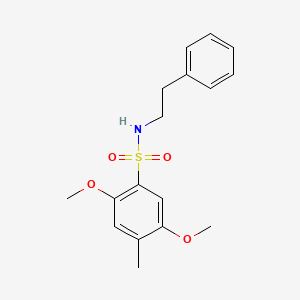

![molecular formula C7H4ClN3 B2912194 8-Chloropyrido[2,3-b]pyrazine CAS No. 1392428-92-0](/img/structure/B2912194.png)

8-Chloropyrido[2,3-b]pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Chloropyrido[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound . It has a molecular weight of 165.58 and its IUPAC name is 8-chloropyrido[2,3-b]pyrazine . The InChI code for this compound is 1S/C7H4ClN3/c8-5-1-2-10-7-6(5)9-3-4-11-7/h1-4H .

Synthesis Analysis

Pyrrolopyrazine derivatives, which include 8-Chloropyrido[2,3-b]pyrazine, can be synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives has also been reported .Molecular Structure Analysis

The molecular structure of 8-Chloropyrido[2,3-b]pyrazine includes a pyrrole ring and a pyrazine ring . The InChI key for this compound is JVLXOXUSFFORHY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

8-Chloropyrido[2,3-b]pyrazine is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique

Electrochemical DNA Sensing, Nonlinear Optical Properties, and Biological Activity

- Scientific Field : Biochemistry and Optics .

- Summary of the Application : Pyrido[2,3-b]pyrazine based heterocyclic compounds have been synthesized and used in electrochemical sensing of DNA, in vitro antioxidant, and antiurease activity . They also have remarkable contributions towards nonlinear optical (NLO) technological applications .

- Methods of Application : The chemical structures of these compounds were ascertained by spectral techniques (NMR, FT-IR). Density functional theory (DFT) computations with B3LYP/6-31G(d,p) level of theory were executed to obtain spectroscopic and electronic properties .

- Results or Outcomes : High NLO response revealed that these compounds had very remarkable contributions towards NLO technological applications .

Biological Activities of Pyrrolopyrazine Derivatives

- Scientific Field : Medicinal Chemistry .

- Summary of the Application : Pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings, has been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .

- Methods of Application : Various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods have been used .

- Results or Outcomes : Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

High-Performance OLEDs

- Scientific Field : Material Science .

- Summary of the Application : Pyrido[2,3-b]pyrazine-based full-color fluorescent materials have been used for high-performance OLEDs . High photoluminescence quantum efficiency (PLQY) and simple molecular structure in a full-color emitting material system are two crucial issues for cost-effective multicolor display applications .

- Methods of Application : A new tailor-made fluorescent core (pyrido[2,3-b]pyrazine) is designed and synthesized . Through systematically fine-tuning the band gap, the versatile pyrido[2,3-b]pyrazine family exhibits a wide range of emissions spanning the entire visible region from blue to red .

- Results or Outcomes : By reasonable choice of donor units, two thermally activated delayed fluorescence (TADF) molecules are obtained and the resulting OLEDs exhibit a yellow emission and an orange emission with high EQEs of up to 20.0% and 15.4%, respectively .

Antibacterial, Antifungal, and Antiviral Activities

- Scientific Field : Medicinal Chemistry .

- Summary of the Application : Pyrrolo[1,2-a]pyrazine derivatives have exhibited more antibacterial, antifungal, and antiviral activities .

- Methods of Application : Various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods have been used .

- Results or Outcomes : Pyrrolo[1,2-a]pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo[2,3-b]pyrazine derivatives showed more activity on kinase inhibition .

Safety And Hazards

Propriétés

IUPAC Name |

8-chloropyrido[2,3-b]pyrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3/c8-5-1-2-10-7-6(5)9-3-4-11-7/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLXOXUSFFORHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1Cl)N=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloropyrido[2,3-b]pyrazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

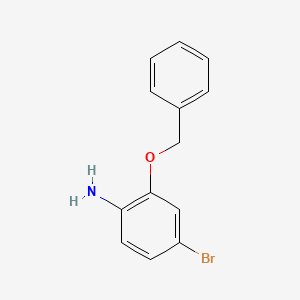

![N-cyclohexyl-2-(2-fluorobenzyl)-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2912112.png)

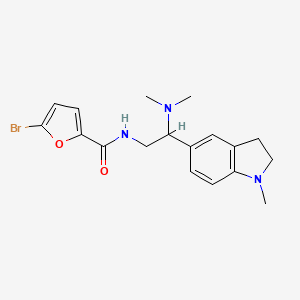

![5-(Cyclopropylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2912115.png)

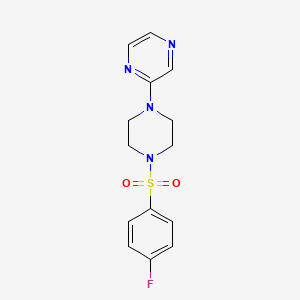

![1-(3-Fluorophenyl)-4-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2912117.png)

![2-(4-Bromophenyl)spiro[oxirane3,2'-{1'-indanone}]](/img/structure/B2912118.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2912119.png)

![9-isopropyl-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2912123.png)

![7-Methyl-6-oxaspiro[3.4]octan-2-one](/img/structure/B2912127.png)

![2-(benzo[d]oxazol-2-ylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2912130.png)

![N1-cyclopentyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2912133.png)